4-(5-Fluoropyridin-2-yl)piperidin-4-ol
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Overview
Description
4-(5-Fluoropyridin-2-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridin-2-yl)piperidin-4-ol typically involves the reaction of 5-fluoropyridine with piperidin-4-ol under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford the desired product in good yields . The reaction conditions often involve moderate temperatures and the use of solvents such as petroleum ether and ethyl acetate for purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-(5-Fluoropyridin-2-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyridin-2-yl)piperidin-4-ol: A closely related compound with similar structural features.
Piperidine derivatives: Compounds like piperidine and its various substituted forms.
Uniqueness
4-(5-Fluoropyridin-2-yl)piperidin-4-ol is unique due to the presence of both a fluoropyridine and a piperidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in simpler piperidine or pyridine derivatives .
Properties
Molecular Formula |
C10H13FN2O |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-(5-fluoropyridin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H13FN2O/c11-8-1-2-9(13-7-8)10(14)3-5-12-6-4-10/h1-2,7,12,14H,3-6H2 |
InChI Key |
FYUYTAMXNGKVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=NC=C(C=C2)F)O |
Origin of Product |
United States |
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